![molecular formula C18H23N5 B2423023 N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 899402-70-1](/img/structure/B2423023.png)
N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of CTHTPP involves several steps. The tetraheterocyclic systems were formed by cyclization of 4-chloro-3-(2-chloroethyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine with the appropriate primary amines . The reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate to afford (2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yloxy)acetic acid ethyl ester 4 . The reaction product depends on the reaction time and catalyst applied .Molecular Structure Analysis
The molecular structure of CTHTPP was established by NMR and mass spectra . Unfortunately, the specific details of the molecular structure are not provided in the search results.Chemical Reactions Analysis
The reaction of compound 3 with POCl3 afforded 4-chloro-derivative 5, which reacted with hydrazine and a series of amines (primary and secondary) to yield 6 and 7a–n . 4-Hydrazino pyridopyrazolopyrimidine 6 reacted with aromatic aldehydes, aromatic ketones, acetylacetone, and ethyl acetoacetate to afford condensation products 8–11 .Wissenschaftliche Forschungsanwendungen
Pyrazoles are N-heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). These compounds can act as weak bases or acids, with their properties influenced by substituent groups . STK580151 falls within this class and offers exciting possibilities due to its unique structure.
Biological Applications
Anticancer Properties: STK580151 has demonstrated cytotoxic activity against cancer cell lines. In particular:
Tubulin Polymerization Inhibition: STK580151 derivatives have been evaluated as tubulin polymerization inhibitors, showing potential anti-angiogenic effects .
Synthetical Utility
STK580151 can serve as a building block for more complex structures. Researchers have explored its use in forming fused systems, including bicyclic cores with 5:6 fusion .
Future Directions
The development of composite conductive inks by combining STK580151 with other functional materials (e.g., metals or carbon) holds promise. Such inks could be stable, efficient, low-cost, and environmentally friendly .
Wirkmechanismus
Target of Action
The primary target of STK580151 is currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in cell cycle arrest, as the cell cannot progress from the G1 phase to the S phase or through the S phase .
Biochemical Pathways
The inhibition of CDK2 by STK580151 impacts the cell cycle regulation pathway. CDK2, when complexed with cyclin E, controls the cell’s progression from the G1 phase to the S phase. When CDK2 is inhibited, the cell cycle is arrested, preventing the cell from replicating its DNA and dividing .
Result of Action
The inhibition of CDK2 by STK580151 leads to cell cycle arrest, which can result in the death of rapidly dividing cells, such as cancer cells . This makes STK580151 a potential candidate for cancer therapy, particularly for cancers characterized by rapid and uncontrolled cell division .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-11-9-12(2)19-17-16(11)18-20-13(3)10-15(23(18)22-17)21-14-7-5-4-6-8-14/h9-10,14,21H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBIHZEKFWBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.